
Disodium 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3',5-dimethyl-4'-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1'-biphenyl)-3-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3’,5-dimethyl-4’-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1’-biphenyl)-3-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3’,5-dimethyl-4’-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1’-biphenyl)-3-sulphonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and consistent product quality. The final product is often purified through crystallization or filtration techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3’,5-dimethyl-4’-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1’-biphenyl)-3-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the color properties of the compound.
Reduction: Often used to break down the azo bonds.
Substitution: Common in modifying the functional groups attached to the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium dithionite or zinc dust in alkaline conditions.
Substitution: Halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction typically results in the formation of aromatic amines.
Applications De Recherche Scientifique
Disodium 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3’,5-dimethyl-4’-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1’-biphenyl)-3-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo bonds, which can undergo reversible cleavage under specific conditions. This property is exploited in various applications, such as pH indicators and dyeing processes. The molecular targets and pathways involved include interactions with aromatic rings and sulfonate groups, which contribute to its stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Disodium 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl)-1H-pyrazol-4-yl)azo)-3’,5-dimethyl-4’-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1’-biphenyl)-3-sulphonate
- **Disodium 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-chlorophenyl)-1H-pyrazol-4-yl)azo)-3’,5-dimethyl-4’-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1’-biphenyl)-3-sulphonate
Uniqueness
What sets Disodium 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3’,5-dimethyl-4’-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1’-biphenyl)-3-sulphonate apart is its enhanced stability and intense coloration, making it highly valuable in industrial applications where consistent and vibrant colors are required.
Propriétés
Numéro CAS |
55698-26-5 |
|---|---|
Formule moléculaire |
C37H30N6Na2O10S3 |
Poids moléculaire |
860.8 g/mol |
Nom IUPAC |
disodium;3-methyl-5-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]-2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C37H32N6O10S3.2Na/c1-22-5-14-32(15-6-22)56(51,52)53-30-12-8-28(9-13-30)38-39-33-18-7-26(19-23(33)2)27-20-24(3)35(34(21-27)55(48,49)50)40-41-36-25(4)42-43(37(36)44)29-10-16-31(17-11-29)54(45,46)47;;/h5-21,36H,1-4H3,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
Clé InChI |
XGVRDYRFXLMBHH-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)C4=CC(=C(C(=C4)C)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


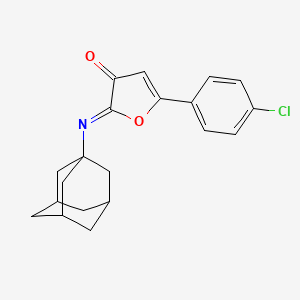
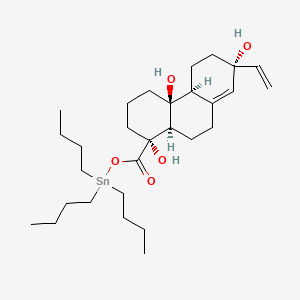
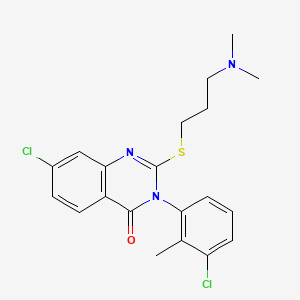
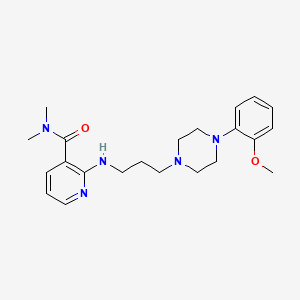

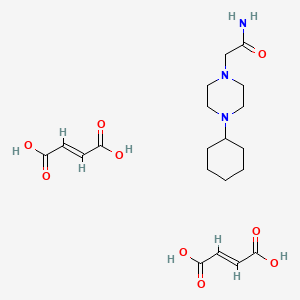
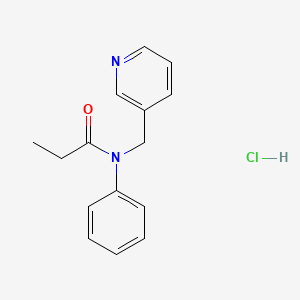
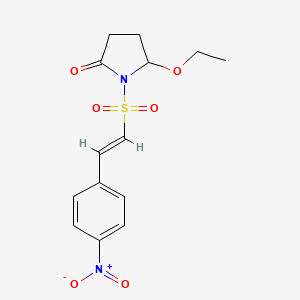




![8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12753190.png)

